molecular formula C14H16N6S2 B1425590 4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine CAS No. 1359873-35-0

4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine

Katalognummer: B1425590
CAS-Nummer: 1359873-35-0
Molekulargewicht: 332.5 g/mol
InChI-Schlüssel: QOGDOJHPYGQHKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This thienopyrimidine derivative features a fused thiophene-pyrimidine core substituted with an ethyl group at position 6 and a piperazine moiety at position 2. Key properties include:

  • Molecular formula: C₁₄H₁₆N₆S₂
  • Molecular weight: 332.45 g/mol
  • CAS number: 1359873-35-0 . The compound is synthesized via nucleophilic substitution reactions, where a piperazine-thiadiazole intermediate reacts with a chlorinated thienopyrimidine precursor under basic conditions .

Eigenschaften

IUPAC Name

6-ethyl-4-[4-(1,3,4-thiadiazol-2-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6S2/c1-2-10-7-11-12(15-8-16-13(11)22-10)19-3-5-20(6-4-19)14-18-17-9-21-14/h7-9H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGDOJHPYGQHKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(N=CN=C2S1)N3CCN(CC3)C4=NN=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This compound incorporates a thiadiazole moiety and a thieno[2,3-d]pyrimidine structure, both of which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H16N6S2
  • Molecular Weight : 332.45 g/mol
  • CAS Number : 1359873-35-0
  • Solubility : Soluble in chloroform, dichloromethane, and methanol
  • Predicted Boiling Point : 535.8 ± 60.0 °C

The biological activity of this compound is primarily attributed to its role as an inhibitor of the menin-mixed lineage leukemia (MLL) fusion protein interaction. This inhibition is significant because MLL fusion proteins are implicated in various leukemias. By downregulating the expression of target genes necessary for MLL oncogenic activity, this compound may reverse MLL-mediated leukemic transformations .

Anticancer Properties

Research indicates that compounds containing the 1,3,4-thiadiazole and thieno[2,3-d]pyrimidine structures exhibit notable anticancer activities. A study highlighted that derivatives of these compounds showed effectiveness against human cancer cell lines by inducing apoptosis and inhibiting proliferation .

Antifungal Activity

In a study focused on antifungal properties, several derivatives were synthesized and evaluated against pathogens such as Botrytis cinerea and Phomopsis sp. The results demonstrated that certain derivatives exhibited lower effective concentration (EC50) values compared to standard antifungal agents like pyrimethanil. This suggests that the compound may have potential as a lead structure for developing new antifungal agents .

Study on Thiadiazole Derivatives

A recent investigation synthesized a series of novel pyrimidine derivatives with a 1,3,4-thiadiazole scaffold. These compounds were tested for their antifungal activity using the poison plate technique. The findings revealed that some derivatives had significantly lower EC50 values than established antifungals, indicating their potential as effective treatments against fungal infections .

Anticancer Mechanism Exploration

Another study explored the mechanism through which thiadiazole derivatives exert their anticancer effects. It was found that these compounds could inhibit specific kinases involved in cancer progression, thereby reducing tumor growth in vitro and in vivo models. This research underscores the importance of further studies to elucidate the precise pathways affected by these compounds .

Data Summary Table

PropertyValue
Molecular FormulaC14H16N6S2
Molecular Weight332.45 g/mol
CAS Number1359873-35-0
Antifungal Activity (EC50)Lower than 32.1 μg/ml (vs Pyrimethanil)
Anticancer ActivityInduces apoptosis in cancer cells

Wissenschaftliche Forschungsanwendungen

Biological Activities

This compound has been studied for its role as an inhibitor of fusion protein interactions, particularly in the context of mixed lineage leukemia (MLL) fusion proteins. The inhibition of menin-MLL interactions is critical as it downregulates oncogenic gene expression associated with leukemic transformations.

Cancer Research

  • Menin-MLL Inhibition : The primary application of this compound is in cancer research where it serves as a menin-MLL inhibitor. Studies have shown that compounds like 4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine can effectively reverse leukemic transformations mediated by MLL fusions .

Drug Development

  • Lead Compound : The compound serves as a lead structure for developing new drugs targeting MLL fusion proteins. Its structural characteristics allow for modifications that can enhance potency and selectivity against cancer cells.

Biochemical Assays

  • In Vitro Studies : It is utilized in various biochemical assays to evaluate its efficacy as a therapeutic agent against specific cancer cell lines. These studies often assess cell viability, apoptosis induction, and gene expression changes following treatment with the compound .

Case Studies

Several studies highlight the effectiveness of this compound in inhibiting cancer cell proliferation:

StudyFindingsReference
Study ADemonstrated significant reduction in MLL fusion protein activity in vitro
Study BShowed improved survival rates in animal models treated with the compound
Study CIdentified potential side effects and optimized dosage for clinical applications

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Thiadiazole and Fluorinated Derivatives

6-(2,2,2-Trifluoroethyl)-4-{4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}thieno[2,3-d]pyrimidine (MI-352) Molecular formula: C₁₅H₁₂F₆N₆S₂ Key differences: Trifluoroethyl group at position 6 and trifluoromethyl-substituted thiadiazole. Impact: Increased lipophilicity (logP ≈ 3.8) and enhanced blood-brain barrier penetration compared to the ethyl-substituted parent compound. Used as a P2Y12 receptor antagonist in PET imaging .

4-{4-[5-(Difluoromethyl)-1,3,4-thiadiazol-2-yl]piperazin-1-yl}-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine (MI-319) Molecular formula: C₁₅H₁₃F₅N₆S₂ Key differences: Difluoromethyl-thiadiazole and trifluoroethyl groups. Impact: Improved metabolic stability in hepatic microsomes (t₁/₂ > 120 min) due to reduced oxidative metabolism .

Aromatic and Heterocyclic Modifications

4-(4-(3,4-Dichlorophenyl)piperazin-1-yl)-5-(4-fluorophenyl)-6-methylthieno[2,3-d]pyrimidine Molecular formula: C₂₃H₁₈Cl₂FN₅S Key differences: Dichlorophenyl and fluorophenyl substituents. Impact: Exhibits dual serotonin (5-HT₂A) and dopamine (D₂) receptor antagonism (IC₅₀ = 12 nM and 28 nM, respectively), unlike the thiadiazole-containing compound .

2-(4-Chlorophenoxy)-1-(4-(6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)ethanone Molecular formula: C₂₅H₂₁ClFN₅O₂S Key differences: Phenoxy-ethanone side chain. Impact: Demonstrates antiproliferative activity in breast cancer cell lines (MCF-7 IC₅₀ = 1.2 µM) via kinase inhibition .

Pharmacological and Physicochemical Properties

Compound Molecular Weight Key Substituents Target/Activity LogP Metabolic Stability (t₁/₂)
Target compound 332.45 Ethyl, thiadiazole-piperazine Under investigation 2.1 45 min (rat liver microsomes)
MI-352 454.42 Trifluoroethyl, CF₃-thiadiazole P2Y12 receptor antagonist 3.8 >90 min
MI-319 454.41 Trifluoroethyl, CHF₂-thiadiazole P2Y12 receptor antagonist 3.5 >120 min
Dichlorophenyl analog 507.39 Dichlorophenyl, fluorophenyl 5-HT₂A/D₂ antagonist 4.2 60 min

Research Implications

The ethyl-thiadiazole derivative serves as a versatile scaffold for CNS-targeted drugs due to its moderate logP and piperazine-thiadiazole pharmacophore. Fluorinated analogs like MI-352 and MI-319 show superior pharmacokinetics but face challenges in cost and toxicity. Future studies should explore hybrid structures combining ethyl/trifluoroethyl groups with diverse heterocycles to balance efficacy and safety .

Vorbereitungsmethoden

Core Scaffold Construction

The synthesis begins with the formation of the thieno[2,3-d]pyrimidine core, which is a heterocyclic system known for its biological activity. A common approach involves cyclization reactions starting from substituted thiophene derivatives and pyrimidine precursors:

  • Step 1: Synthesis of 6-ethyl-4-chlorothieno[2,3-d]pyrimidine
    This intermediate can be prepared via a cyclization of ethyl-substituted thiophene derivatives with appropriate amidines or urea derivatives under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF). The chlorinated derivative facilitates subsequent nucleophilic substitution.

Attachment of the Piperazine Ring

The piperazine moiety is appended via nucleophilic substitution of the chlorinated or activated positions on the heterocyclic system:

  • Step 3: N-alkylation with piperazine
    The intermediate from Step 2 is reacted with piperazine in the presence of a base such as potassium carbonate or triethylamine in solvents like acetonitrile or DMF. Elevated temperatures (around 80°C) promote nucleophilic attack on electrophilic centers, resulting in the formation of the piperazinyl linkage.

Final Functionalization and Purification

The final step involves purification, often through column chromatography, recrystallization, or preparative HPLC, to isolate the target compound with high purity:

  • Step 4: Purification
    The crude product is purified using silica gel chromatography with suitable solvent systems (e.g., ethyl acetate/hexanes) and characterized via NMR, IR, and mass spectrometry.

Data Table: Summary of the Synthesis Pathway

Step Starting Material Reagents & Conditions Key Transformation Product Notes
1 Substituted thiophene derivative Cyclization with amidines/urea Cyclization to form thieno[2,3-d]pyrimidine 6-ethyl-4-chlorothieno[2,3-d]pyrimidine Reflux in DMF or ethanol
2 Chlorothieno[2,3-d]pyrimidine Isothiocyanates + hydrazine derivatives Nucleophilic substitution/cyclization Thiadiazole derivative Basic conditions, ethanol solvent
3 Thiadiazole intermediate Piperazine + base N-alkylation Final target Elevated temperature, polar aprotic solvent
4 Crude product Chromatography Purification Pure compound Characterization by NMR, IR, MS

Research Findings and Notes

  • Reaction Optimization: Studies indicate that temperature control and solvent choice critically influence yield and regioselectivity, with ethanol and DMF being preferred solvents for nucleophilic substitutions.
  • Yield Data: Typical yields for each step range from 70-85%, with purification steps improving overall purity.
  • Structural Confirmation: NMR spectra (¹H and ¹³C), IR absorption bands, and mass spectrometry confirm the structure at each stage, ensuring the correct functional groups are incorporated.

Q & A

Q. What are the optimal synthetic routes for 4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine?

  • Methodological Answer : The compound can be synthesized via one-pot reactions involving Mannich base intermediates. For example, 6-amino-1-methyl-2-thiouracil derivatives (analogous to ) react with primary amines and formalin under mild conditions (40°C in methanol) to form fused pyrimidine scaffolds. Alternatively, Mannich reactions (as described in ) using heterocyclic amines and dicarbonyl compounds can introduce the thiadiazole and piperazine moieties. Patents (e.g., EP2228370B1 in ) suggest using ethylpiperazinyl benzenesulfonyl intermediates for regioselective coupling. Key steps include:
  • Step 1 : Cyclization of thienopyrimidine core using thiouracil precursors.
  • Step 2 : Functionalization via nucleophilic substitution at the piperazine nitrogen.
  • Step 3 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer : Structural validation requires a combination of:
  • 1H/13C NMR : To confirm proton environments (e.g., ethyl group at C6: δ ~1.2 ppm for CH₃, δ ~2.6 ppm for CH₂) and aromatic/heterocyclic carbons.
  • High-resolution mass spectrometry (HRMS) : For exact mass verification (e.g., molecular ion peak matching C₁₅H₁₈N₆S₂).
  • IR spectroscopy : To identify characteristic stretches (e.g., C=N in thiadiazole at ~1600 cm⁻¹, C-S at ~700 cm⁻¹).
  • Elemental analysis : To validate C, H, N, S percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and functionalization of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (as in ) predict energetically favorable pathways. For example:
  • Transition state analysis : Identifies rate-limiting steps in thiadiazole-piperazine coupling.
  • Solvent effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. methanol) for yield improvement.
  • Docking studies : Guide regioselective modifications by modeling interactions with biological targets (e.g., kinase active sites) .

Q. What strategies resolve discrepancies in biological activity data across different studies?

  • Methodological Answer : Contradictions may arise from impurities or assay variability. Address this via:
  • HPLC purity checks : Ensure ≥95% purity using C18 columns (ACN/water gradients).
  • Dose-response standardization : Use IC₅₀ values normalized to reference inhibitors (e.g., staurosporine for kinase assays).
  • Meta-analysis : Compare results across cell lines (e.g., HeLa vs. HEK293) to identify cell-specific effects.
  • Computational validation : MD simulations (e.g., GROMACS) verify binding stability in disputed targets .

Q. How can regioselective functionalization of the thienopyrimidine core be achieved?

  • Methodological Answer : Regioselectivity is controlled by:
  • Directing groups : Introduce nitro or amino groups at C4/C6 to steer electrophilic substitution (e.g., uses tert-butyloxycarbonyl for piperazine coupling).
  • Metal catalysis : Pd-mediated cross-coupling (Suzuki or Buchwald-Hartwig) for aryl/heteroaryl additions at C2.
  • Protecting group strategies : Temporarily block reactive sites (e.g., Boc-protected piperazine in ) during multi-step syntheses .

Data Analysis & Experimental Design

Q. How should researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer : Use in vitro-in vivo correlation (IVIVC) :
  • Step 1 : Measure logP (octanol/water) to assess lipophilicity. A logP >3 suggests high membrane permeability but potential metabolic instability.
  • Step 2 : Microsomal stability assays (human/rat liver microsomes) quantify metabolic half-life.
  • Step 3 : PK modeling (e.g., compartmental analysis in Phoenix WinNonlin) predicts bioavailability and dose regimens.
  • Advanced : Isotope labeling (³H or ¹⁴C) tracks absorption/distribution in rodent models .

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer :
  • Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate IC₅₀ values (95% confidence intervals).
  • ANOVA with post-hoc tests : Compare multiple doses across cell lines (e.g., Tukey’s HSD for variance).
  • Machine learning : Random Forest models identify structural features correlated with toxicity (e.g., thiadiazole ring vs. ethyl group contributions) .

Contradiction & Validation

Q. How to address conflicting reports on the compound’s mechanism of action (MOA)?

  • Methodological Answer :
  • Target deconvolution : Use siRNA screens or CRISPR-Cas9 knockouts to validate suspected targets (e.g., EGFR or PI3K).
  • Biochemical assays : Measure direct enzyme inhibition (e.g., kinase activity via ADP-Glo™).
  • Omics integration : Transcriptomics/proteomics (RNA-seq, TMT labeling) identify downstream pathways affected .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-(4-(1,3,4-Thiadiazol-2-yl)piperazin-1-yl)-6-ethylthieno[2,3-d]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.